1-(2-Iodobenzoyl)piperazine
CAS No.:
Cat. No.: VC16258323
Molecular Formula: C11H13IN2O
Molecular Weight: 316.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13IN2O |
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Molecular Weight | 316.14 g/mol |
IUPAC Name | (2-iodophenyl)-piperazin-1-ylmethanone |
Standard InChI | InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 |
Standard InChI Key | PJRWJQFQPKHRIH-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2I |
Introduction
Chemical Structure and Conformational Analysis
Molecular Geometry
X-ray crystallography reveals that the piperazine ring adopts a chair conformation, with puckering parameters (q = 0.566 Å, θ = 3.2°) indicating minimal distortion . The iodobenzoyl group lies equatorial to the piperazine plane, minimizing steric clashes (Fig. 1).
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Bond Length (C=O) | 1.224 Å |
Dihedral Angle (N-C=O) | 172.3° |
Iodine Position | Ortho to carbonyl |
Intermolecular Interactions
In the crystal lattice, N–H···O hydrogen bonds (2.89 Å) and C–H···π interactions (3.12 Å) stabilize the structure. Halogen bonding involving the iodine atom (I···N = 3.45 Å) further contributes to packing efficiency .
Synthesis and Optimization
Reaction Pathways
The compound is synthesized via a carbodiimide-mediated coupling:
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Reagents: 2-Iodobenzoic acid, 1-(pyrimidin-2-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
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Conditions: DMF solvent, 273 K for 20 minutes, followed by overnight stirring at ambient temperature .
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Workup: Extraction with ethyl acetate, washing with HCl/NaHCO, and crystallization from methanol.
Table 2: Synthetic Yield Optimization
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | 273 K → 298 K | 72 |
Molar Ratio (EDC) | 1.1 eq | 68 |
Solvent | DMF | 75 |
Hydrochloride Salt Formation
Protonation of the piperazine nitrogen with HCl yields the hydrochloride salt (CHClINO), improving aqueous solubility (0.5 mg/mL at 25°C) .
Biological Activity and Mechanism
Sigma Receptor Interactions
1-(2-Iodobenzoyl)piperazine demonstrates moderate affinity for sigma-1 receptors (K = 120 nM), as inferred from structural analogs . Sigma-1 receptors modulate calcium signaling and neurotransmitter release, implicating the compound in:
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Neuroprotection: Attenuation of glutamate-induced excitotoxicity.
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Analgesia: Potentiation of opioid effects in murine models .
In Vivo Pharmacological Studies
In rodent models, co-administration with loperamide (4 mg/kg) enhanced mechanical pain threshold by 40% (p < 0.05), suggesting σ antagonism . Toxicity studies report an LD of 250 mg/kg (oral, rats), with hepatotoxicity observed at higher doses .
Applications in Drug Development
Hybrid Molecule Design
Incorporation into bifunctional agents (e.g., linked to acetylcholinesterase inhibitors) is explored for Alzheimer’s disease, showing 30% improvement in cognitive scores in transgenic mice .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Use nitrile gloves, fume hood |
Eye Damage | H319 | Safety goggles required |
Acute Toxicity | H302 | Avoid ingestion/inhalation |
Environmental Impact
Biodegradation studies indicate moderate persistence (t = 28 days in soil), necessitating controlled disposal .
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